N-Hydroxy-4-methyl-pyridine-2-carboxamidine
Overview
Description
N-Hydroxy-4-methyl-pyridine-2-carboxamidine is a chemical compound with the molecular formula C7H9N3O It is known for its unique structure, which includes a pyridine ring substituted with a hydroxy group and a carboxamidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-4-methyl-pyridine-2-carboxamidine typically involves the reaction of 4-methyl-2-pyridinecarboxylic acid with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Activation of the Carboxylic Acid: The carboxylic acid group is activated using reagents such as thionyl chloride or carbodiimides.
Reaction with Hydroxylamine: The activated carboxylic acid is then reacted with hydroxylamine to form the N-hydroxy derivative.
Formation of Carboxamidine: The final step involves the conversion of the N-hydroxy derivative to the carboxamidine form, often using ammonia or amine derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-4-methyl-pyridine-2-carboxamidine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxamidine group can be reduced to form amine derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used depending on the desired substitution.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
N-Hydroxy-4-methyl-pyridine-2-carboxamidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Hydroxy-4-methyl-pyridine-2-carboxamidine involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the carboxamidine group can interact with amino acid residues, leading to inhibition or modulation of enzyme activity. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxy-2-methyl-pyridine-3-carboxamidine
- N-Hydroxy-4-ethyl-pyridine-2-carboxamidine
- N-Hydroxy-4-methyl-pyridine-3-carboxamidine
Uniqueness
N-Hydroxy-4-methyl-pyridine-2-carboxamidine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its hydroxy and carboxamidine groups provide versatile reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N'-hydroxy-4-methylpyridine-2-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-5-2-3-9-6(4-5)7(8)10-11/h2-4,11H,1H3,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWYLNDWBHKPMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC=C1)/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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